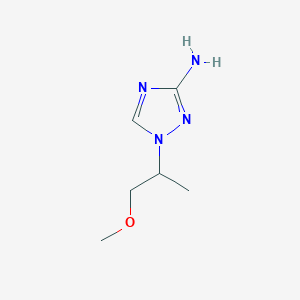

1-(1-methoxypropan-2-yl)-1H-1,2,4-triazol-3-amine

Description

Properties

Molecular Formula |

C6H12N4O |

|---|---|

Molecular Weight |

156.19 g/mol |

IUPAC Name |

1-(1-methoxypropan-2-yl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C6H12N4O/c1-5(3-11-2)10-4-8-6(7)9-10/h4-5H,3H2,1-2H3,(H2,7,9) |

InChI Key |

QIARBSVBYWCWMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)N1C=NC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methoxypropan-2-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 1H-1,2,4-triazole with 1-methoxypropan-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methoxypropan-2-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxypropan-2-yl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various halides, acids, and bases depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Methoxypropan-2-yl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-methoxypropan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,2,4-triazol-3-amine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Substituent Type and Molecular Weight

Key Observations :

- Polarity and Solubility : The methoxypropan-2-yl group in the target compound enhances organic solubility compared to unsubstituted amitrole (water-soluble) but reduces it relative to fluorobenzyl derivatives (lipophilic).

- Molecular Weight : The target compound (~196 g/mol) is heavier than amitrole (84.08 g/mol) and simpler alkyl derivatives (e.g., propyl: 126.16 g/mol), which may influence diffusion rates in biological systems or combustion efficiency in energetic materials.

Chemical Reactivity and Stability

Energetic Properties :

- Nitrogen-rich derivatives like 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine exhibit high heats of formation (up to +400 kJ/mol) and detonation velocities (~8,500 m/s), making them suitable for gas generators or explosives . The target compound’s methoxy group may reduce energy density compared to tetrazole-containing analogs but improve thermal stability.

- Alkyl chains (e.g., 2-ethylhexyl) lower sensitivity to detonation but increase molecular weight, reducing performance metrics like detonation pressure .

- Biological Activity: Fluorinated aromatic substituents (e.g., 1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine) enhance binding to biological targets via π-π interactions and hydrophobic effects, as seen in antifungal and anticancer applications .

Biological Activity

1-(1-methoxypropan-2-yl)-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 1-(1-methoxypropan-2-yl)-1H-1,2,4-triazol-3-amine is with a molecular weight of 142.17 g/mol. The compound features a triazole ring that is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various 1,2,4-triazole derivatives, including those structurally related to 1-(1-methoxypropan-2-yl)-1H-1,2,4-triazol-3-amine, it was found that these compounds showed activity against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL depending on the specific derivative tested .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-(1-methoxypropan-2-yl)-1H-1,2,4-triazol-3-amine | 64 | E. coli |

| 1-(1-methoxypropan-2-yl)-1H-1,2,4-triazol-3-amine | 32 | S. aureus |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies on peripheral blood mononuclear cells (PBMCs) showed that derivatives similar to 1-(1-methoxypropan-2-yl)-1H-1,2,4-triazol-3-amine significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharides (LPS). The reduction in TNF-α levels was noted to be between 44% to 60% at concentrations of 50 µg/mL .

Anticancer Activity

Triazole derivatives have been recognized for their potential anticancer properties. Compounds containing the triazole moiety have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. In an antiproliferative study against A549 lung cancer cells, compounds structurally related to 1-(1-methoxypropan-2-yl)-1H-1,2,4-triazol-3-amine exhibited IC50 values ranging from 10 to 50 µM .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 1-(1-methoxypropan-2-yl)-1H-1,2,4-triazol-3-amine | 30 | A549 |

| Related Triazole Derivative | 25 | A549 |

The mechanism by which triazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors within the body. For instance:

Antimicrobial Action : Triazoles inhibit the synthesis of ergosterol in fungal cell membranes.

Anti-inflammatory Action : They modulate the release of cytokines through inhibition of NF-kB signaling pathways.

Anticancer Action : Triazole-containing compounds can induce apoptosis via mitochondrial pathways and inhibit cell proliferation by interfering with cell cycle progression.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazole derivatives against clinical isolates of bacteria. The study highlighted that compounds with methoxy substituents showed enhanced activity compared to their unsubstituted counterparts .

Case Study 2: Anti-inflammatory Properties

In another investigation focused on anti-inflammatory properties, researchers assessed the impact of various triazole derivatives on cytokine release in PBMC cultures. The results indicated that certain structural modifications could lead to increased inhibition of TNF-α production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.